molecular formula C8H15NO2S B2708387 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide CAS No. 1478061-53-8

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide

Cat. No.: B2708387
CAS No.: 1478061-53-8
M. Wt: 189.27
InChI Key: PEWYBZKIPNBYLD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is a unique spirocyclic compound characterized by its thiaspiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both an aminomethyl group and a thiaspiro ring system with a dioxide functionality makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-thiaspiro[2 One common method includes the cyclization of a suitable precursor under controlled conditions For instance, the reaction of a thioether with a suitable alkylating agent can lead to the formation of the spirocyclic structure

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiaspiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxide functionality can be reduced under suitable conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding reduced thiaspiro compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiaspiro ring can provide structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-6-oxaspiro[2.5]octane 6,6-dioxide
  • 1-(Aminomethyl)-6-azaspiro[2.5]octane 6,6-dioxide
  • 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dione

Uniqueness: 1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide is unique due to the presence of the thiaspiro ring system with a dioxide functionality, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c9-6-7-5-8(7)1-3-12(10,11)4-2-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYBZKIPNBYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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